molecular formula C11H15NO2 B12008929 2,4,5-Trimethylphenyl methylcarbamate CAS No. 671-03-4

2,4,5-Trimethylphenyl methylcarbamate

Cat. No.: B12008929
CAS No.: 671-03-4
M. Wt: 193.24 g/mol
InChI Key: LHRJEMRRXDUAAG-UHFFFAOYSA-N
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Description

2,4,5-Trimethylphenyl methylcarbamate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.248 g/mol . It is a carbamate ester derived from 2,4,5-trimethylphenol and methylcarbamic acid. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trimethylphenyl methylcarbamate can be synthesized through the reaction of 2,4,5-trimethylphenol with methyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the carbamate ester bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reactants and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethylphenyl methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,5-Trimethylphenyl methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

2,4,5-Trimethylphenyl methylcarbamate exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to that of other carbamate pesticides and is crucial for its effectiveness in pest control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Trimethylphenyl methylcarbamate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. This distinct structure allows for targeted applications and potentially different effects compared to other similar compounds .

Properties

CAS No.

671-03-4

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2,4,5-trimethylphenyl) N-methylcarbamate

InChI

InChI=1S/C11H15NO2/c1-7-5-9(3)10(6-8(7)2)14-11(13)12-4/h5-6H,1-4H3,(H,12,13)

InChI Key

LHRJEMRRXDUAAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OC(=O)NC)C

Origin of Product

United States

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